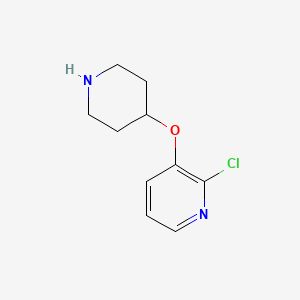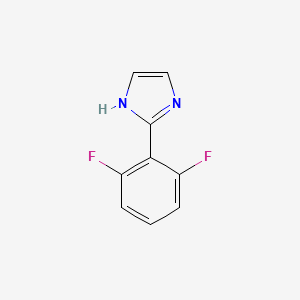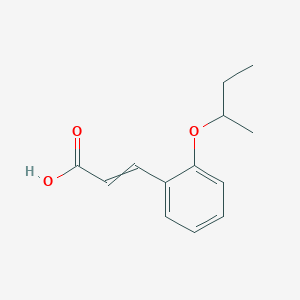![molecular formula C11H14FNO2 B11723989 Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a 4-fluorophenylamino substituent at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate typically involves the esterification of (2S)-2-[(4-fluorophenyl)amino]propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: (2S)-2-[(4-fluorophenyl)amino]propanoic acid.
Reduction: Ethyl (2S)-2-[(4-fluorophenyl)amino]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the ester group can facilitate cellular uptake and metabolism. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Ethyl 3-[(4-fluorophenyl)amino]propanoate
- Ethyl 3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate is unique due to its specific stereochemistry and the presence of both an ethyl ester and a fluorophenylamino group. This combination of features can result in distinct chemical and biological properties compared to similar compounds .
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
ethyl (2S)-2-(4-fluoroanilino)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3/t8-/m0/s1 |
InChI 键 |
OGSKLRNKYVULDT-QMMMGPOBSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)NC1=CC=C(C=C1)F |
规范 SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)

![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)









